molecular formula C10H5Cl3N2 B8645631 4-(3,4-Dichlorophenyl)-2-chloropyrimidine

4-(3,4-Dichlorophenyl)-2-chloropyrimidine

Cat. No. B8645631
M. Wt: 259.5 g/mol
InChI Key: LKSSIUDLQZOTJU-UHFFFAOYSA-N
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Patent
US06153619

Procedure details

To a 1L 3-neck flask fitted with an addition funnel, N2 inlet, magnetic stir bar and thermometer was added 15.26 (0.067 mol) of 3,4-dichlorobromobenzene in 50-75 mL of anhydrous ether. The reaction was cooled to -90° C. and 96 mL of tertbutyllithium (1.7 M solution in pentane) slowly was added over a 0.5 hr while maintaining the temperature below -70° C. The reaction temperature was cooled to -80 to -90° C. and 2-chloropyrimidine (9.10 gm, 0.08 mol) dissolved in anhydrous THF was added. The reaction was stirred for about 2 h and 18 gms of DDQ, (0.077 mol) dissolved in anhydrous THF was added slowly, and the mixture was stirred for a 0.5 h. Three mL of H2O containing 1 mL of HOAc in THF was added and the mixture stirred for 15 minutes. The reaction was diluted with 100 mL of H2O and 100 mL of EtOAc and the mixture transferred to a separatory funnel. The organic layer was separated, dried, filtered and evaporated. The crude product was chromatographed and eluted with 30% EtOAc/heptane and triturated with Et2O to yield 3.22 g of a white solid (20%) m.p. 126-127° C.
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
15.26
Quantity
0.067 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
62.5 (± 12.5) mL
Type
solvent
Reaction Step Four
Quantity
96 mL
Type
reactant
Reaction Step Five
Quantity
9.1 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
18 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
20%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][C:7]=1[Cl:8].C([Li])(C)(C)C.[Cl:15][C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>CCOCC.C1COCC1.O.CCOC(C)=O.CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:18]2[CH:19]=[CH:20][N:21]=[C:16]([Cl:15])[N:17]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Four
Name
15.26
Quantity
0.067 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)Br
Name
Quantity
62.5 (± 12.5) mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
96 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Six
Name
Quantity
9.1 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was cooled to -80 to -90° C.
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
the mixture was stirred for a 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed
WASH
Type
WASH
Details
eluted with 30% EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
triturated with Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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